molecular formula C11H9ClN2O2S B1424972 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-14-7

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1424972
M. Wt: 268.72 g/mol
InChI Key: UTPBSZXYIFIAHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring attached to an azetidine ring via a carbon atom. The benzothiazole ring is substituted at the 4-position with a chlorine atom.


Chemical Reactions Analysis

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens (Mistry & Desai, 2006).

  • Synthesis and Antimicrobial Study : Gandhi et al. (2020) conducted a study on the synthesis of novel derivatives from 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Gandhi et al., 2020).

  • Biological Activity of N-Substituted Azetidinones : Chavan and Pai (2007) explored the biological activity of N-substituted-3-chloro-2-azetidinones. Their research highlighted moderate antibacterial activity against multiple microorganisms and showcased the potential of these compounds in pharmacological applications (Chavan & Pai, 2007).

Synthesis and Structural Analysis

  • Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) investigated the synthesis of new pyridine derivatives incorporating 1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. They conducted in-depth spectral studies to establish the structures of these compounds (Patel, Agravat, & Shaikh, 2011).

Application in Synthesis of Antimicrobial Agents

  • Antimicrobial Activity of New Compounds : Shukla and Srivastava (2008) synthesized new 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles and 5-[2-{(1,2,3-benzotriazole)-l-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-l,3,4-thiadiazoles. These compounds demonstrated notable antifungal and antibacterial activities, suggesting their potential as antimicrobial agents (Shukla & Srivastava, 2008).

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPBSZXYIFIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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